molecular formula C17H16N2O2 B12628601 2,3-Piperazinedione, 1-(diphenylmethyl)- CAS No. 918428-83-8

2,3-Piperazinedione, 1-(diphenylmethyl)-

Cat. No.: B12628601
CAS No.: 918428-83-8
M. Wt: 280.32 g/mol
InChI Key: BFJRHMMAFBBBRD-UHFFFAOYSA-N
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Description

2,3-Piperazinedione, 1-(diphenylmethyl)- is a chemical compound with the molecular formula C17H16N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Piperazinedione, 1-(diphenylmethyl)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods may include the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Piperazinedione, 1-(diphenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted piperazines, diketopiperazines, and other heterocyclic compounds .

Scientific Research Applications

2,3-Piperazinedione, 1-(diphenylmethyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit tubulin polymerization, which is crucial for cell division.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2,3-Piperazinedione, 1-(diphenylmethyl)- involves the inhibition of tubulin polymerization. This inhibition prevents the formation of microtubules, which are essential for cell division. The compound targets the tubulin protein, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibenzylpiperazine
  • 2-Piperazinone
  • 2,6-Piperazinedione
  • 1-Benzoyl-4-benzylpiperazine

Uniqueness

2,3-Piperazinedione, 1-(diphenylmethyl)- is unique due to its specific substitution pattern and its potent biological activities. Unlike other piperazine derivatives, it has shown significant anticancer activity by inhibiting tubulin polymerization, making it a promising candidate for further drug development .

Properties

CAS No.

918428-83-8

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

1-benzhydrylpiperazine-2,3-dione

InChI

InChI=1S/C17H16N2O2/c20-16-17(21)19(12-11-18-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,20)

InChI Key

BFJRHMMAFBBBRD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=O)N1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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